3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-tert-butylbenzoate
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Overview
Description
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-tert-butylbenzoate is a complex organic compound that features a chromenone core structure with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-tert-butylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a methoxyphenol derivative reacts with the chromenone intermediate.
Esterification: The final step involves the esterification of the chromenone derivative with 4-tert-butylbenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Conditions typically involve the use of Lewis acids like AlCl3 (aluminium chloride) or FeCl3 (ferric chloride).
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-tert-butylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-tert-butylbenzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chromenone core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl 4-tert-butylbenzoate
- 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate
- 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate
Uniqueness
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-tert-butylbenzoate is unique due to the presence of both the methoxyphenoxy and tert-butylbenzoate groups, which can impart specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H24O6 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C27H24O6/c1-27(2,3)18-7-5-17(6-8-18)26(29)33-21-13-14-22-23(15-21)31-16-24(25(22)28)32-20-11-9-19(30-4)10-12-20/h5-16H,1-4H3 |
InChI Key |
UYEZXMZJYWPQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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